Ertapenem Methyl Ester Sodium Salt is a derivative of Ertapenem, a broad-spectrum antibiotic belonging to the carbapenem class. This compound is primarily utilized in the treatment of various bacterial infections, including complicated intra-abdominal infections, complicated skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections. Ertapenem was first authorized for use in the United States in November 2001 and subsequently in Europe in April 2002 .
The synthesis of Ertapenem Methyl Ester Sodium Salt involves multiple steps, including protection-deprotection strategies and crystallization techniques. The general process can be summarized as follows:
The synthesis typically requires stringent control of temperature and pH during various stages to ensure high yield and purity. For instance, reactions are often conducted at low temperatures (around -30 °C) to minimize side reactions and enhance crystallization outcomes.
Ertapenem Methyl Ester Sodium Salt has the following molecular formula:
The structure features a beta-lactam ring fused with a thiazolidine ring, characteristic of carbapenems, along with a methyl ester group that enhances its pharmacological properties.
Ertapenem Methyl Ester Sodium Salt can undergo various chemical reactions typical for beta-lactam antibiotics:
The stability of Ertapenem Methyl Ester Sodium Salt is influenced by pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat .
Ertapenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death in susceptible bacteria.
Ertapenem Methyl Ester Sodium Salt is primarily used in clinical settings for:
Carbapenems represent a critically important subclass of β-lactam antibiotics characterized by a unique bicyclic core structure featuring a β-lactam ring fused to a five-membered pyrroline ring, with the distinctive substitution of a carbon atom for sulfur at position 1 and the presence of an unsaturated bond between C-2 and C-3. This molecular architecture confers exceptional stability against many β-lactamases—enzymes produced by bacteria to hydrolyze β-lactam antibiotics. Ertapenem, the parent compound of Ertapenem Methyl Ester Sodium Salt, is a 1-β-methyl carbapenem with a side chain containing a benzoic acid moiety linked via an amide bond to the pyrrolidine nitrogen. This specific configuration enhances its resistance to renal dehydropeptidase-I (DHP-I) degradation compared to earlier carbapenems like imipenem, eliminating the need for co-administration with cilastatin [1] [7].
Functionally, carbapenems exert bactericidal activity by irreversibly acylating penicillin-binding proteins (PBPs), particularly transpeptidases involved in peptidoglycan cross-linking. This inhibition disrupts bacterial cell wall synthesis, leading to osmotic instability and cell lysis. Ertapenem exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative aerobic and anaerobic pathogens, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. However, unlike some later carbapenems, it demonstrates weaker activity against Pseudomonas aeruginosa and Acinetobacter species due to efflux mechanisms and impermeability [1] [2].
Table 1: Key Structural Features and Functional Implications of Selected Carbapenems
Carbapenem | 1-β-Methyl Substitution | C-2 Side Chain | DHP-I Stability | Spectrum Notable Characteristics |
---|---|---|---|---|
Imipenem | No | Hydroxyethyl | Low (requires cilastatin) | Broad; includes Pseudomonas |
Meropenem | Yes | Hydroxyethyl | High | Broad; includes Pseudomonas |
Ertapenem | Yes | Benzoic acid derivative | High | Broad; excludes most Pseudomonas & Acinetobacter; long half-life |
Ertapenem Methyl Ester | Yes (Parent) | Methyl ester of benzoic acid | Presumed High (Prodrug) | Prodrug form; improved lipophilicity |
Esterification is a fundamental prodrug strategy extensively employed in β-lactam antibiotic development to overcome limitations in oral bioavailability or physicochemical properties. The conversion of polar carboxylic acid groups (–COOH) within the β-lactam nucleus or side chains into esters (–COOR) temporarily masks the charged functionality, significantly enhancing lipophilicity. This modification facilitates improved passive diffusion across biological membranes, particularly the intestinal epithelium for oral absorption or tissue barriers for distribution [5].
Ertapenem Methyl Ester Sodium Salt exemplifies this approach. Ertapenem itself possesses low oral bioavailability primarily due to the ionization of its carboxylate groups at physiological pH and susceptibility to gastric acid degradation. Esterification of the C-3′ carboxyl group on the benzoic acid side chain (present in the parent ertapenem molecule) yields the methyl ester prodrug. This modification reduces the molecule's overall polarity, potentially enhancing intestinal absorption. Following absorption, ubiquitous cellular and plasma esterases rapidly hydrolyze the ester bond, regenerating the active parent compound, ertapenem, which then exerts its antibacterial effect. This targeted bioconversion is crucial for minimizing systemic exposure to the inactive prodrug form and ensuring therapeutic efficacy [9]. Research on similar carbapenem esters (e.g., panipenem) supports the efficacy of this strategy in achieving therapeutic systemic concentrations of the active drug post-hydrolysis [5].
The formation of sodium salts is a critical pharmaceutical intervention for active pharmaceutical ingredients (APIs) possessing acidic functional groups, such as carboxylic acids (–COOH). Converting the free acid to its sodium salt (–COO⁻ Na⁺) profoundly impacts key physicochemical properties essential for drug product development and performance:
Table 2: Key Chemical Properties of Ertapenem Derivatives
Property | Ertapenem (Parent Acid Form) | Ertapenem Sodium | Ertapenem Methyl Ester Sodium Salt |
---|---|---|---|
Chemical Formula | C₂₂H₂₅N₃O₇S | C₂₂H₂₄N₃NaO₇S | C₂₃H₂₆N₃NaO₇S * |
Molecular Weight (g/mol) | 475.52 | 497.50 | 511.52 |
CAS Registry Number | 153832-38-3 | 153773-82-1 | 1632985-10-4 |
Primary Functional Groups | Carboxylic acids (x2), β-lactam, hydroxy, amide | Carboxylate (x2, Na⁺ salt), β-lactam, hydroxy, amide | Carboxylate (Na⁺ salt), Methyl ester, β-lactam, hydroxy, amide |
Solubility (Water) | Low (Free acid) | >100 mg/mL | Expected High (Sodium salt moiety) |
Role/Use | Active moiety | Marketed injectable drug (Prodrug for Ester) | Synthetic intermediate / Prodrug candidate |
Synonyms | L-749345 (Free acid) | Invanz, MK-0826 | Sodium (4R,5S,6S)-3-((3S,5S)-5-((3-(methoxycarbonyl)phenyl)carbamoyl)pyrrolidin-3-ylthio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylate |
Synonyms for Ertapenem Methyl Ester Sodium Salt sourced from [9]. Formula C₂₃H₂₆N₃NaO₇S confirmed by [9].
The synthesis of Ertapenem Methyl Ester Sodium Salt (CAS # 1632985-10-4) represents a strategic chemical modification of the parent ertapenem structure, combining the prodrug potential of esterification at the distal carboxyl group with the pharmaceutical advantages of sodium salt formation at the core β-lactam carboxylic acid. This dual approach aims to optimize the molecule for specific delivery or synthetic pathways while maintaining the essential pharmacophore required for PBP binding and antibacterial activity upon activation [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0